



Application Notes and Protocols for AZ8838 In Vivo Administration

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Compound of Interest		
Compound Name:	AZ8838	
Cat. No.:	B15608377	Get Quote

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Introduction

AZ8838 is a potent, orally active, and competitive small molecule antagonist of Protease-Activated Receptor 2 (PAR2).[1][2] It functions as a competitive antagonist, binding to the orthosteric site of PAR2 and inhibiting its activation by proteases and agonist peptides.[3][4][5] [6] In vitro studies have demonstrated that **AZ8838** effectively blocks PAR2-mediated signaling pathways, including Gq-mediated calcium mobilization, ERK1/2 phosphorylation, and βarrestin-2 recruitment.[1][3] Preclinical in vivo studies have shown its anti-inflammatory properties, making it a valuable tool for investigating the role of PAR2 in various physiological and pathological processes.[3]

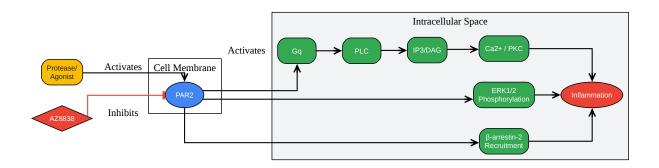
These application notes provide detailed protocols for the in vivo administration of **AZ8838**, guidance on formulation, and a summary of its mechanism of action and in vivo efficacy.

Mechanism of Action

AZ8838 is a competitive antagonist of PAR2.[3][4] It binds to the same site as the endogenous tethered ligand and activating peptides, thereby preventing receptor activation.[3][4] This blockade inhibits downstream signaling cascades initiated by PAR2 activation.

Signaling Pathway Inhibited by AZ8838





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Caption: Mechanism of AZ8838 action on the PAR2 signaling pathway.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo quantitative data for AZ8838.



Parameter	Species	Assay/Model	Value	Reference
In Vitro Potency				
pKi (hPAR2)	Human	Radioligand Binding	6.4	[1]
pIC50 (Ca2+ mobilization)	Human	Functional Assay	5.70 ± 0.02	[1][3]
pIC50 (IP1 production)	Human	Functional Assay	5.84 ± 0.02	[1][3]
pIC50 (ERK1/2 phosphorylation)	Human	Functional Assay	5.7 ± 0.1	[1][3]
pIC50 (β- arrestin-2 recruitment)	Human	Functional Assay	6.1 ± 0.1	[1][3]
In Vivo Efficacy				
Dose (Oral)	Rat	PAR2 Agonist- Induced Paw Edema	10 mg/kg	[1][3]
Efficacy (Oral)	Rat	PAR2 Agonist- Induced Paw Edema	60% reduction in paw swelling	[1]
Dose (Subcutaneous)	Rat	PAR2 Agonist- Induced Paw Edema	10 mg/kg	[3]

Experimental Protocols Formulation of AZ8838 for In Vivo Administration

Objective: To prepare a stable and homogenous formulation of **AZ8838** suitable for oral or subcutaneous administration in rodents.

Materials:



- AZ8838 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Corn oil
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Protocol 1: Formulation in a PEG300/Tween-80/Saline Vehicle (for Oral or Subcutaneous Administration)

This vehicle is suitable for achieving a clear solution.

- Prepare a stock solution of AZ8838 in DMSO. Dissolve AZ8838 powder in DMSO to create a
 concentrated stock solution (e.g., 50 mg/mL). Ensure the powder is completely dissolved by
 vortexing. Gentle warming or sonication can be used if necessary.
- Prepare the vehicle. In a sterile tube, mix PEG300 and Tween-80 in a 8:1 ratio by volume (e.g., 400 μ L PEG300 and 50 μ L Tween-80).
- Combine stock solution with the vehicle. Add the AZ8838 stock solution to the PEG300/Tween-80 mixture. For a final concentration of 5 mg/mL, add 100 μL of the 50 mg/mL stock solution to 450 μL of the vehicle mixture. Vortex thoroughly.
- Add saline. Add saline to the mixture to reach the final desired volume. For the example above, add 450 μL of saline to bring the total volume to 1 mL.



Mix to homogeneity. Vortex the final solution until it is clear and homogenous. This
formulation should be prepared fresh on the day of use.

Protocol 2: Formulation in a Corn Oil Vehicle (for Oral Administration)

This vehicle is suitable for oral gavage.

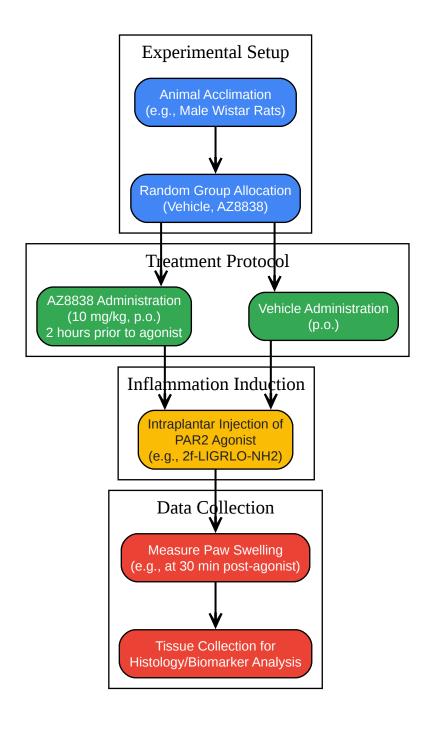
- Prepare a stock solution of AZ8838 in DMSO. As described in Protocol 1, prepare a concentrated stock solution of AZ8838 in DMSO (e.g., 50 mg/mL).
- Dilute the stock solution in corn oil. In a sterile tube, add the appropriate volume of the DMSO stock solution to the required volume of corn oil. For a final concentration of 5 mg/mL, add 100 μL of the 50 mg/mL stock solution to 900 μL of corn oil.
- Mix to homogeneity. Vortex the suspension thoroughly to ensure a uniform distribution of the compound. This formulation should be prepared fresh on the day of use and vortexed immediately before each administration.

In Vivo Administration of AZ8838 in a Rat Paw Edema Model

Objective: To assess the anti-inflammatory efficacy of **AZ8838** in an acute inflammatory model.

Experimental Workflow:





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Caption: Experimental workflow for the rat paw edema model.

Materials:

Male Wistar rats (or other appropriate strain)

Methodological & Application



- AZ8838 formulation (prepared as described above)
- Vehicle control
- PAR2 agonist (e.g., 2f-LIGRLO-NH2)
- Plethysmometer or calipers for measuring paw volume/thickness
- · Oral gavage needles
- Syringes

Protocol:

- Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
- Fasting: Fast the animals overnight before oral administration, ensuring free access to water.
- Baseline Measurement: Measure the baseline paw volume or thickness of the right hind paw of each animal.
- Compound Administration:
 - Oral (p.o.): Administer AZ8838 (10 mg/kg) or the vehicle control by oral gavage 2 hours prior to the induction of inflammation.[1][3]
 - Subcutaneous (s.c.): Alternatively, administer AZ8838 (10 mg/kg) or vehicle by subcutaneous injection 30 minutes before the inflammatory challenge.[3]
- Induction of Paw Edema: Induce inflammation by injecting a PAR2 agonist (e.g., 350 μ g/paw of 2f-LIGRLO-NH2) into the plantar surface of the right hind paw.[3]
- Measurement of Paw Edema: Measure the paw volume or thickness at various time points after agonist injection, with the peak swelling typically observed around 30 minutes.[3]
- Data Analysis: Calculate the percentage of paw swelling inhibition for the AZ8838-treated group compared to the vehicle-treated group.



 Tissue Collection (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue collected for histological analysis or measurement of inflammatory markers.

Concluding Remarks

AZ8838 is a valuable pharmacological tool for the in vivo investigation of PAR2 biology. The protocols outlined above provide a framework for its formulation and administration in preclinical models. Researchers should optimize these protocols based on their specific experimental needs and animal models. Adherence to appropriate animal welfare guidelines is essential for all in vivo studies.

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